molecular formula C19H24N4O3S B2657715 3-(3-methylbenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]propanamide CAS No. 1798485-24-1

3-(3-methylbenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]propanamide

Cat. No.: B2657715
CAS No.: 1798485-24-1
M. Wt: 388.49
InChI Key: MNLBYKSDXRXTTK-UHFFFAOYSA-N
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Description

3-(3-methylbenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]propanamide is a complex organic compound that features a sulfonamide group, a pyridine ring, and a pyrrolidine ring

Preparation Methods

The synthesis of 3-(3-methylbenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]propanamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidine and pyridine intermediates, followed by the introduction of the sulfonamide group. The reaction conditions usually require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized under specific conditions, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the pyridine ring, potentially converting it into a piperidine ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction pathway and conditions employed .

Scientific Research Applications

3-(3-methylbenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(3-methylbenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]propanamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, while the pyridine and pyrrolidine rings can engage in π-π interactions and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar compounds include other sulfonamide derivatives and pyridine-containing molecules. For example:

    4-(5-benzo[1,3]dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)benzamide: This compound also features a pyridine ring and has applications in medicinal chemistry.

    3-pyridin-3-yl-benzoic acid: Another pyridine-containing compound with different functional groups and applications.

The uniqueness of 3-(3-methylbenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]propanamide lies in its combination of the sulfonamide group with the pyridine and pyrrolidine rings, which provides a distinct set of chemical and biological properties .

Properties

IUPAC Name

3-[(3-methylphenyl)sulfonylamino]-N-(1-pyridin-2-ylpyrrolidin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-15-5-4-6-17(13-15)27(25,26)21-11-8-19(24)22-16-9-12-23(14-16)18-7-2-3-10-20-18/h2-7,10,13,16,21H,8-9,11-12,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLBYKSDXRXTTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)NC2CCN(C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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